Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Descripción general

Descripción

Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, also known as Sarcosine, is an amino acid derivative . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .

Synthesis Analysis

Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . In the laboratory, it may be synthesized from chloroacetic acid and methylamine . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .Molecular Structure Analysis

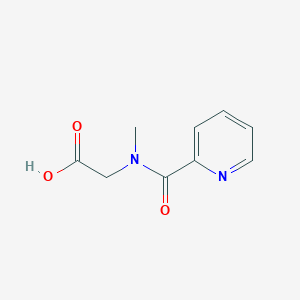

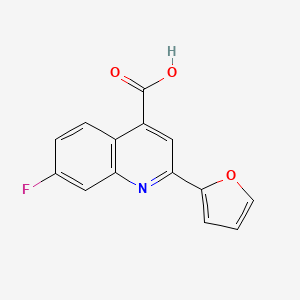

The molecular formula of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- is C9H10N2O3. The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Glycine is involved in both inhibitory and excitatory neurochemical transmission in the central nervous system . The role of glycine in excitatory neurotransmission is related to its coagonist action at glutamatergic N-methyl-D-aspartate (NMDA) receptors .Physical And Chemical Properties Analysis

Glycine is the simplest and smallest of amino acids . It is chemically neutral and metabolically inert . The molecular weight of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- is 194.19 g/mol.Aplicaciones Científicas De Investigación

Neurochemistry: Inhibitory Neurotransmitter Function

Glycine serves as an inhibitory neurotransmitter in the central nervous system (CNS). It plays a crucial role in modulating excitatory neurotransmission at N-methyl-D-aspartic acid (NMDA) receptors, alongside glutamate. This dual functionality is essential for maintaining a balance between excitation and inhibition within the CNS, which is vital for normal brain function and prevention of neurotoxicity .

Immunomodulation: Anti-inflammatory and Cytoprotective Properties

Research has highlighted glycine’s anti-inflammatory, cytoprotective, and immunomodulatory properties. These characteristics make it a potential therapeutic agent for conditions characterized by excessive inflammation and immune response, such as autoimmune diseases and chronic inflammatory disorders .

Metabolic Pathways: Synthesis of Biomolecules

Glycine is involved in the synthesis of various biomolecules, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione. Its role in these metabolic pathways underscores its importance in cellular growth, repair, and maintenance .

Nutritional Science: Role in Obesity and Metabolic Diseases

Studies have shown that glycine metabolism alterations are associated with obesity and metabolic diseases. Lower circulating levels of glycine have been observed in conditions like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Glycine supplementation has been suggested to have beneficial effects in managing these metabolic disturbances .

Proteinogenic Amino Acid: Building Block for Proteins

As the proteinogenic amino acid of the lowest molecular weight, glycine is a fundamental building block for proteins. Its small size and hydrogen side-chain allow it to fit into tight spaces within protein structures, influencing protein folding and function .

One-Carbon Metabolism: Glutathione Synthesis Regulation

Glycine is crucial for one-carbon metabolism, which is involved in DNA synthesis and repair. It also regulates the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress and damage .

Neurological Disorders: Therapeutic Potential

Due to its neurochemical properties, glycine has therapeutic potential in treating neurological disorders such as schizophrenia, where NMDA receptor function is implicated. Glycine supplementation can enhance the efficacy of antipsychotic medications by modulating NMDA receptor activity .

Analytical Chemistry: Precursor and Reagent

In analytical chemistry, derivatives of glycine, such as N-methyl-N-(2-pyridinylcarbonyl)-glycine, are used as precursors and reagents in various chemical syntheses and analytical procedures. Their stability and reactivity make them valuable in creating complex molecules and conducting precise measurements .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[methyl(pyridine-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-11(6-8(12)13)9(14)7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAXEZMIXJTTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588313 | |

| Record name | N-Methyl-N-(pyridine-2-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-methyl-N-(2-pyridinylcarbonyl)- | |

CAS RN |

125686-77-3 | |

| Record name | N-Methyl-N-(pyridine-2-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-methyl-1-pyridin-2-ylformamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)

![[(4-Isopropylbenzoyl)amino]acetic acid](/img/structure/B1367886.png)

![2-[(2,4-Dimethylphenyl)formamido]propanoic acid](/img/structure/B1367890.png)

![2-[(3-Fluorophenyl)formamido]propanoic acid](/img/structure/B1367897.png)

![2-(methylamino)-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1367909.png)